molecular formula C21H36ClNO B1140597 Amorolfine hydrochloride CAS No. 106614-68-0

Amorolfine hydrochloride

Cat. No.: B1140597
CAS No.: 106614-68-0
M. Wt: 353.97
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Description

Historical Development and Discovery

Amorolfine hydrochloride emerged as a significant advancement in antifungal therapeutics during the late 20th century. Initially synthesized in the 1970s by Hoffmann-La Roche, its development aimed to address limitations in existing antifungal agents, particularly for topical applications. Early research focused on optimizing morpholine derivatives for enhanced fungal sterol biosynthesis inhibition, culminating in the identification of amorolfine as a potent candidate.

The compound’s first clinical trials for onychomycosis were reported in 1992, demonstrating efficacy rates of 60–71% in toenail infections. Patent filings, such as French Patent Application No. 2,463,767, detailed synthetic routes and catalytic methods for large-scale production, including Friedel-Crafts alkylation strategies using FeCl₃ and tertiary chlorides. Regulatory approvals followed, with Japan granting the first authorization in 1991, while other regions, including the European Union and Australia, adopted it by the mid-1990s. Despite its early success, subsequent decades saw limited new clinical trials, leaving gaps in modern efficacy data.

Nomenclature and Classification within Morpholine Antifungals

This compound belongs to the morpholine class of antifungal agents, characterized by their unique tetrahydropyran-based structures. Its systematic IUPAC name is (2R,6S)-2,6-dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine hydrochloride , reflecting its stereochemistry and substituent arrangement.

Key Identifiers:

Property Value Source
CAS Registry Number 78613-38-4
Molecular Formula C₂₁H₃₅NO·HCl
Molecular Weight 353.97 g/mol
ATC Code D01AE16 (Antifungals, Topical)

Within the morpholine family, amorolfine distinguishes itself through dual inhibition of Δ¹⁴-sterol reductase and Δ⁷-Δ⁸ sterol isomerase, enzymes critical for ergosterol synthesis. This mechanistic duality contrasts with older morpholine derivatives like fenpropimorph (agricultural fungicide) and tridemorph , which lack clinical antifungal applications.

Structural Overview and Basic Physicochemical Properties

This compound features a complex stereochemistry essential for its activity. The core structure comprises:

  • A morpholine ring with methyl groups at the 2R and 6S positions.
  • A tert-pentylphenyl side chain linked via a propyl group.
  • A hydrochloride salt improving solubility for topical formulation.

Physicochemical Characteristics:

Property Value Method/Source
Solubility 0.000785 mg/mL (water) PubChem prediction
logP (Partition Coefficient) 5.62 Computed via ALOGPS
Melting Point Not publicly reported
Stability Stable under refrigeration Patent data

The synthesis of this compound involves a multi-step process:

  • Friedel-Crafts Alkylation : Reacting 2-methyl-3-(4-tert-pentylphenyl)propyl chloride with morpholine derivatives using FeCl₃ or GaCl₃ catalysts at -50°C.
  • Stereochemical Control : Chiral resolution ensures the cis-(2R,6S) configuration, critical for binding fungal enzymes.
  • Salt Formation : Treatment with HCl yields the hydrochloride salt, enhancing stability for nail lacquer formulations.

Comparative analysis with other morpholines reveals structural innovations:

Compound Key Structural Differences Antifungal Target
Amorolfine tert-Pentylphenyl side chain Δ¹⁴-Reductase, Δ⁷-Δ⁸ Isomerase
Fenpropimorph tert-Butylphenyl group Plant pathogens
Ciclopirox Hydroxypyridone core Chelation of metal ions

This structural specificity underpins amorolfine’s broad-spectrum activity against dermatophytes, yeasts, and molds. Its physicochemical profile, particularly low water solubility, necessitates topical delivery systems like nail lacquers to achieve therapeutic concentrations.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R,6S)-2,6-dimethyl-4-[2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl]morpholine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H35NO.ClH/c1-7-21(5,6)20-10-8-19(9-11-20)12-16(2)13-22-14-17(3)23-18(4)15-22;/h8-11,16-18H,7,12-15H2,1-6H3;1H/t16?,17-,18+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZKWIPVTHGWDCF-KUZYQSSXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2CC(OC(C2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C)(C)C1=CC=C(C=C1)CC(C)CN2C[C@H](O[C@H](C2)C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H36ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80229217
Record name Amorolfine hydrochloride
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Molecular Weight

354.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78613-38-4
Record name Amorolfine hydrochloride
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amorolfine hydrochloride [JAN]
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Record name Amorolfine hydrochloride
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Record name AMOROLFINE HYDROCHLORIDE
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Record name AMOROLFINE HYDROCHLORIDE
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Preparation Methods

Reaction Conditions and Catalysis

  • Catalyst System : FeCl₃ or AlCl₃ in dichloromethane (DCM) at temperatures between −20°C and −5°C.

  • Molar Ratios :

    • 1.1–1.3 equivalents of 2-chloro-2-methylbutane relative to bepromoline hydrochloride.

    • Catalyst loading of 1.1–1.2 equivalents for FeCl₃ and 11–12 equivalents for AlCl₃.

  • Workup : The reaction mixture is quenched with water, washed with sodium hydroxide (pH 10–12), and distilled to isolate crude amorolfine base as an oily residue.

Purification via Preparative HPLC

Crude amorolfine hydrochloride is purified using reverse-phase preparative HPLC with methanol-water mobile phases (50–90% methanol). Fractions are collected based on UV absorption at 210 nm (Figure 2A–B). High-purity (>99.5%) this compound is crystallized from isopropyl alcohol after solvent evaporation.

Table 1: Friedel-Crafts Alkylation Parameters

ParameterExample 1 (FeCl₃)Example 2 (AlCl₃)Example 3 (H₂SO₄)
Catalyst Loading1.1 eq11 eq129.7 mmol
Temperature Range−20°C−10°C−5°C
Yield (Crude Base)2.6 g2.5 g1.2 g
Final Purity>99.5%>99.5%>99.5%

Palladium-Catalyzed Synthesis with N-Methylpyrrolidone

WO2013097629A1 introduces a method using NMP as a solvent, avoiding toxic alternatives like dimethylformamide (DMF). The process comprises:

Heck Reaction and Reductive Amination

  • Step 1 : Palladium-catalyzed coupling of 4-iodo-tert-amylbenzene with 2-methylallyl alcohol in NMP at elevated temperatures (100–150°C).

  • Step 2 : Reductive amination of the intermediate aldehyde with cis-2,6-dimethylmorpholine using sodium triacetoxyborohydride (STAB).

Advantages Over Prior Art

  • Solvent Stability : NMP’s high boiling point (202–204°C) enables faster reactions at higher temperatures, reducing catalyst loading.

  • Environmental Impact : NMP is less toxic and biodegradable compared to DMF, lowering wastewater treatment costs.

Table 2: Palladium-Catalyzed Method Performance

MetricWO2013097629A1Prior Art (DMF-Based)
Reaction Time4–6 hours8–12 hours
Catalyst Load (Pd)0.5 mol%1.0 mol%
Yield (Amorolfine Base)85–88%70–75%

Heck Reaction and Reductive Amination Approach

CN102887872A outlines a synthesis starting with a Heck reaction between 4-iodo-tert-amylbenzene and 2-methylallyl alcohol. Challenges include:

Limitations and Modifications

  • By-Product Formation : Competing rearrangement reactions during reductive amination reduce yields to 65–70%.

  • Low-Temperature Requirements : Early methods required −40°C to −65°C, increasing energy consumption.

Process Optimization

  • Solvent Substitution : Replacing DMF with toluene in the Heck reaction minimizes toxicity but extends reaction times.

  • Crystallization Enhancements : Adding hydrochloric acid in acetone improves this compound purity to 98.5%.

Comparative Analysis of Preparation Methods

Table 3: Method Comparison

MethodCatalystSolventYieldPurityScalability
Friedel-CraftsFeCl₃/AlCl₃DCM75–80%>99.5%High
Palladium/NMPPd/CNMP85–88%98.0%Moderate
Heck-Reductive AminationPd(OAc)₂DMF/Toluene65–70%98.5%Low

Purification Techniques and Their Impact

Reverse-Phase HPLC

  • Fraction Collection : UV-guided collection (210 nm) isolates this compound from impurities like bepromoline and fenpropimorph.

  • Recycling : Impure fractions are reprocessed, boosting overall yield by 8–10%.

Crystallization Optimization

  • Solvent Selection : Isopropyl alcohol yields larger crystals with fewer entrapped impurities compared to ethanol.

Challenges and Innovations

Environmental and Economic Hurdles

  • Solvent Toxicity : DCM and DMF require costly waste management.

  • Catalyst Costs : Palladium-based systems increase production expenses.

Recent Advances

  • Greener Solvents : Trials with cyclopentyl methyl ether (CPME) show promise in reducing ecological footprints.

  • Continuous Flow Systems : Microreactors enhance heat transfer in exothermic Friedel-Crafts reactions, improving safety .

Scientific Research Applications

Clinical Applications

1. Treatment of Onychomycosis
Amorolfine is most commonly used as a topical nail lacquer for treating onychomycosis. Clinical studies have demonstrated its effectiveness:

  • Efficacy Rates : Amorolfine 5% nail lacquer has shown efficacy rates ranging from 60% to 71% in treating toenail onychomycosis, with complete cure rates reported at 38% to 46% three months after cessation of treatment .
  • Patient Adherence : Studies indicate higher patient adherence to amorolfine compared to other treatments, such as ciclopirox, with adherence rates reaching up to 85% .

2. Treatment of Superficial Dermatomycosis
In addition to onychomycosis, amorolfine is effective against various superficial fungal infections, including:

  • Tinea pedis (athlete's foot)
  • Ringworm (tinea corporis)
  • Seborrheic dermatitis

Clinical trials have reported significant improvements in symptoms such as itching and scaling with amorolfine treatment .

Efficacy Comparison Table

TreatmentEfficacy Rate (%)Complete Cure Rate (%)Patient Adherence (%)
Amorolfine 5% Nail Lacquer60 - 7138 - 46Up to 85
Ciclopirox 8% Nail LacquerNot specifiedNot specifiedApproximately 60
Urea/Bifonazole CombinationNot specifiedNot specifiedApproximately 59

*Data derived from multiple clinical studies comparing different antifungal treatments .

Case Studies and Research Findings

Several studies have documented the effectiveness and safety profile of amorolfine hydrochloride:

  • Patient-Reported Outcomes Study : A randomized controlled trial compared amorolfine with ciclopirox and found that patients using amorolfine reported higher satisfaction rates and better adherence due to its once-weekly application regimen .
  • Comparative Study on Quality of Life : A study assessing the impact of treatment on patients' quality of life indicated that those treated with amorolfine experienced significant improvements in their Nail Quality of Life (NailQoL) scores compared to baseline measurements .
  • Long-term Efficacy Study : In a long-term follow-up study, patients treated with amorolfine showed a sustained reduction in fungal culture positivity, indicating lasting efficacy beyond the treatment period .

Comparison with Similar Compounds

In Vitro Activity (MIC Values)

Organism Amorolfine HCl (µg/mL) Terbinafine HCl (µg/mL) Ciclopirox (µg/mL) Efinaconazole (µg/mL)
Trichophyton rubrum 0.25–3 0.001–0.01 0.5–4 0.004–0.03
Candida albicans 10–100 0.1–1 1–8 0.03–0.5
Aspergillus fumigatus 1–10 0.1–10 2–16 0.06–0.5

Sources: Note: Amorolfine exhibits broad-spectrum activity but requires higher concentrations for non-dermatophyte fungi (e.g., Candida). Terbinafine and efinaconazole show superior potency against dermatophytes.

Delivery Systems and Permeability

Compound Common Formulations Enhancers/Techniques Nail Permeability Enhancement
Amorolfine HCl 5% nail lacquer Thioglycolic acid, fractional CO₂ laser, ethosomes 56–70% accumulation with enhancers
Ciclopirox Olamine 8% nail lacquer Hydroxypropyl chitosan, urea Limited data; moderate enhancement
Efinaconazole 10% topical solution Transungual delivery solvents (e.g., cyclomethicone) 35–45% penetration in clinical studies

Key Findings :

  • Ethosomes enhance amorolfine’s skin retention 3-fold compared to hydroalcoholic solutions .

Clinical Efficacy and Limitations

Compound Cure Rate (Onychomycosis) Advantages Limitations
Amorolfine HCl 38-50% Dual mechanism, low resistance risk Efficacy declines in thick nails
Terbinafine 60-70% (oral) High dermatophyte efficacy Hepatotoxicity risk, drug interactions
Ciclopirox Olamine 30-40% Broad-spectrum, topical safety Frequent application required
Efinaconazole 55-65% No nail debridement needed Higher cost

Sources: Note: Amorolfine’s sublimate properties improve nail plate penetration but require optimal formulation (e.g., Eudragit E100 polymer increases drug release by 20% ).

Stability and Pharmacokinetics

  • Amorolfine HCl : Degrades rapidly at pH >7 (half-life <24 hours at 37°C) .
  • Terbinafine HCl : Stable in acidic conditions; oral bioavailability ~40%.
  • Ciclopirox : pH-dependent stability; topical absorption <2%.

Biological Activity

Amorolfine hydrochloride is a morpholine derivative with broad-spectrum antifungal properties, primarily used in the treatment of onychomycosis and various dermatological fungal infections. This article delves into its biological activity, focusing on its antifungal mechanisms, efficacy in clinical studies, and emerging research findings.

Amorolfine exerts its antifungal effects by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. Specifically, it targets two key enzymes in the ergosterol biosynthetic pathway:

  • Sterol C14-reductase
  • Sterol C8-isomerase

The inhibition of these enzymes disrupts the integrity of the fungal cell membrane, leading to cell death or growth inhibition. Studies have shown that amorolfine's minimum inhibitory concentrations (MICs) vary among different fungal species, indicating its selective activity against certain pathogens .

Efficacy in Clinical Studies

Amorolfine has been extensively evaluated in clinical trials for its effectiveness in treating onychomycosis. Here are key findings from recent studies:

Comparative Efficacy

  • Combination Therapy : A multicenter study demonstrated that combining amorolfine nail lacquer with oral terbinafine significantly enhanced clinical efficacy compared to terbinafine alone. The success rate at 18 months was 59.2% for the combination group versus 45.0% for terbinafine alone (P = 0.03) .
  • Patient Adherence : In randomized studies, patient adherence to treatment with amorolfine was notably higher than with other antifungals like ciclopirox, with adherence rates of 85% versus 60% respectively (P = 0.025) .

Case Studies

A randomized controlled trial assessed the prophylactic use of amorolfine nail lacquer after successful treatment of onychomycosis. Results indicated that those using amorolfine had a recurrence rate of only 8.3% compared to 31.8% in the untreated group after one year (P = 0.047), demonstrating its potential for preventing relapse .

Antifungal Spectrum and Resistance

Amorolfine is effective against a variety of fungi, including dermatophytes and non-dermatophyte molds. Its activity against Candida and Aspergillus species has been documented, although some studies suggest variability in effectiveness depending on the isolate . Notably, resistance development remains a concern; however, current literature indicates that resistance to amorolfine is less common compared to other antifungal agents.

Emerging Research Findings

Recent studies have explored amorolfine's efficacy beyond traditional dermatophytes:

  • Anti-Oomycete Activity : Amorolfine has shown promising results against Pythium insidiosum, a pathogen causing cutaneous infections. Research indicated MICs ranging from 16 to 64 mg/L, suggesting potential therapeutic applications for pythiosis .
  • Mechanistic Insights : Electron microscopy studies revealed that treatment with amorolfine leads to significant morphological changes in fungal cells, including disorganization of organelles and alterations in cell wall structure .

Summary of Key Findings

Study TypeKey Findings
Combination TherapyHigher success rates when combined with terbinafine (59.2% vs 45.0%)
Prophylactic UseLower recurrence rates (8.3% vs 31.8%) after treatment
Anti-Oomycete ActivityEffective against Pythium insidiosum with MICs between 16-64 mg/L
Patient AdherenceHigher adherence rates compared to ciclopirox (85% vs 60%)

Q & A

Q. What is the primary mechanism of action of amorolfine hydrochloride against fungal pathogens?

this compound inhibits fungal ergosterol biosynthesis by targeting two enzymes: Δ14-reductase and Δ7,8-isomerase . This dual inhibition depletes ergosterol (essential for fungal membrane integrity) and leads to toxic sterol accumulation, disrupting hyphal growth and cell membrane function. Researchers should validate antifungal activity using in vitro assays (e.g., broth microdilution) against species like Trichophyton mentagrophytes and Candida albicans, noting species-specific minimum inhibitory concentrations (MICs) .

Q. What are the key physicochemical properties of this compound relevant to formulation design?

Key properties include:

  • Solubility : ≥5 mg/mL in DMSO; 10 mg/mL in PBS (pH 7.2) and ethanol .
  • Thermal stability : Melting point 221–223°C; decomposition above 407°C .
  • LogP : 5.4 (indicative of high lipophilicity, critical for transungual penetration) . Researchers should prioritize solvent compatibility and thermal stability during formulation trials, especially for topical applications .

Q. What industrial synthesis routes are commonly employed for this compound production?

Two primary methods are documented:

  • Method A : Sequential acylation, Friedel-Crafts alkylation, and magnesium-mediated reduction, achieving high yields (≥80%) under mild conditions .
  • Method B : Friedel-Crafts alkylation of bepromoline hydrochloride at –20°C to 0°C, followed by reverse-phase chromatography for purification (purity >98%) . Catalysts like BF₃ complexes or TiCl₄ are critical for regioselectivity in alkylation steps .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Gloves, lab coats, and eye protection to prevent skin/eye irritation .
  • Ventilation : Use fume hoods to avoid inhalation of dust.
  • Waste disposal : Collect residues for incineration; avoid environmental release due to aquatic toxicity (LC50 for fish: <1 mg/L) . Acute toxicity symptoms (e.g., CNS depression, hepatotoxicity) require immediate medical attention .

Advanced Research Questions

Q. How can researchers optimize Friedel-Crafts alkylation conditions to improve this compound synthesis efficiency?

  • Catalyst selection : Boron trifluoride (BF₃) or titanium tetrachloride (TiCl₄) enhances electrophilic substitution in alkylation steps. Evidence shows BF₃ improves yield by 15% compared to ZnCl₂ .
  • Temperature control : Cooling intermediates to –40°C to –60°C before alkylation reduces side reactions .
  • Solvent choice : Dichloromethane or toluene optimizes reaction kinetics while maintaining low viscosity for easy mixing . Post-reaction purification via reverse-phase chromatography (e.g., C18 columns) ensures >99% purity .

Q. What methodological approaches resolve contradictions in reported antifungal efficacy data across fungal species?

Discrepancies in MIC values (e.g., 3 mg/L for T. mentagrophytes vs. 100 mg/L for Cryptococcus neoformans) arise from:

  • Strain variability : Use standardized strains (e.g., ATCC) and confirm identity via genomic sequencing.
  • Assay conditions : Control pH (5–7), incubation time (48–72 hrs), and inoculum size (1–5 × 10³ CFU/mL) .
  • Endpoint criteria : Define fungistatic (50% growth inhibition) vs. fungicidal (99.9% kill) thresholds using time-kill curves .

Q. What formulation strategies enhance transungual delivery of this compound for onychomycosis treatment?

  • Nail lacquer optimization : Ethanol (70–85%) and Eudragit E100 (5–20%) enhance drug permeation by disrupting keratin .
  • Chemical enhancers : Transcutol P (5%) increases solubility, while thioglycolic acid reduces nail barrier resistance .
  • In vitro testing : Use Franz diffusion cells with human nail plates to measure flux (target: ≥2 µg/cm²/hr) .

Q. How can reverse-phase chromatography be validated for purity assessment in this compound batches?

  • Column selection : C18 stationary phase with 5 µm particle size and 250 mm length .
  • Mobile phase : Acetonitrile:water (70:30) at 1 mL/min flow rate, detecting at 254 nm .
  • Validation parameters :
  • Linearity (R² >0.999 over 50–150% of target concentration).
  • Precision (%RSD <2% for repeatability).
  • Limit of detection (LOD) ≤0.1% for impurities like Ro16-8652 .

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